molecular formula C16H28N2O5 B558329 Boc-Leu-Pro-OH CAS No. 64205-66-9

Boc-Leu-Pro-OH

Cat. No. B558329
CAS RN: 64205-66-9
M. Wt: 328.4 g/mol
InChI Key: MCRMUCXATQAAMN-OAHLLOKOSA-N
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Description

Boc-Leu-Pro-OH, also known as BOC-L-LEUCYL PROLINE or Boc-L-Leu-L-Pro-OH, is a chemical compound with the molecular formula C16H28N2O5 . It has a molecular weight of 328.40 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of a similar compound, a naturally occurring tetrapeptide cyclo-(isoleucyl-prolyl-leucyl-alanyl), has been achieved using a solution-phase technique via coupling of dipeptide segments Boc-L-Pro-L-Leu-OH and L-Ala-L-Ile-OMe . Another synthesis method involves the use of THF (Tetrahydrofuran) and MeOH (Methanol) along with LiOH.H2O (Lithium Hydroxide Monohydrate) in a reaction mixture .


Molecular Structure Analysis

The InChI Key for Boc-Leu-Pro-OH is IWCSBUBELIDSKW-RYUDHWBXSA-N . The Canonical SMILES string is CC©CC(C(=O)N1CCCC1C(=O)O)NC(=O)OC©©C .

Scientific Research Applications

  • Synthesis of Polypeptides : The compound has been utilized in the synthesis of sequential polypeptides, demonstrating its effectiveness in peptide chain elongation and solubility enhancement in organic solvents. This application is crucial for the synthesis of large peptides and proteins (Narita et al., 1984).

  • Peptide Enolates and Alkylation : Boc-Leu-Pro-OH and similar compounds have been used in studies focusing on the alkylation of glycine residues in peptides. This research highlights the potential for creating diverse peptide derivatives with various side chains from a given precursor (Bossler & Seebach, 1994).

  • Tertiary Peptide Bond-Containing Polypeptides : Research into oligo(Leu)s containing Pro residues, including Boc-Leu-Pro-OH, has contributed to understanding the effects of these residues on peptide solubility and conformation, particularly in the context of β-sheet structures and disordered structures in peptides (Narita et al., 2009).

  • Peptide Hairpin Design : Boc-Leu-Pro-OH has been used in the construction of beta-hairpin structures in peptides, aiding in understanding peptide folding and stability, which is essential for protein engineering and design (Rai et al., 2006).

  • Effect of Chiral Centers on Peptide Conformations : Studies involving cyclopeptides containing Boc-Leu-Pro-OH have demonstrated the significant impact of stereochemistry on peptide properties, which has implications for the rational design of peptides for biological and chemical applications (Li et al., 2013).

  • Poly(l-lysine) Dendrimers and Gene Delivery : Boc-Leu-Pro-OH and its derivatives have been investigated for their potential in enhancing gene transfection efficiency, particularly in the context of poly(l-lysine) dendrimers used as nonviral gene vectors (Zhang et al., 2012).

  • Chemotactic Peptide Synthesis : The compound has also been employed in the synthesis of chemotactic peptides, contributing to the understanding of peptide-induced immune responses and their potential therapeutic applications (Muthukumaraswamy & Freer, 1988).

  • Conformational Studies of Sequential Peptides : Research has been conducted on the conformational properties of peptides containing Boc-Leu-Pro-OH, providing insights into the structures and dynamics of peptide chains in solution (Narita et al., 2009).

  • Peptide Bond Synthesis : Environmentally friendly methods for peptide bond synthesis involving Boc-Leu-Pro-OH have been explored, highlighting the potential for more sustainable and efficient peptide production (Bonnamour et al., 2013).

  • Anti-Hepatic Cancer Activity : A study on the synthesis and distribution of a compound containing Boc-Leu-Pro-OH showed significant activity against hepatic cancer, underscoring the potential for peptide-based therapeutics in oncology (Ding et al., 2004).

Safety And Hazards

In case of exposure, it is advised to move the victim into fresh air, rinse with pure water for at least 15 minutes, and consult a doctor . If ingested, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately . It is also recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

(2S)-1-[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O5/c1-10(2)9-11(17-15(22)23-16(3,4)5)13(19)18-8-6-7-12(18)14(20)21/h10-12H,6-9H2,1-5H3,(H,17,22)(H,20,21)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCSBUBELIDSKW-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365179
Record name Boc-Leu-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Leu-Pro-OH

CAS RN

64205-66-9
Record name Boc-Leu-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
T ABIKO, I ONODERA, H SEKINO - Chemical and Pharmaceutical …, 1981 - jstage.jst.go.jp
… The protected tetrapeptide, Z—Ser—Asp(Ole)—~Leu—Pro—OH (IX) was synthesized in a stepwise manner by the MA procedure“) starting from Boc~Leu—Pro~—OH (VII). The …
Number of citations: 4 www.jstage.jst.go.jp
R Dahiya, A Kumar - Journal of Zhejiang University Science B, 2008 - Springer
… Boc-Leu-Pro-OH and Boc-Ile-Ala-OH with respective dipeptide methyl esters Trp-Leu-OMe and Ala-Gly-OMe. Cyclization of linear octapeptide unit was done by p-nitrophenyl ester …
Number of citations: 29 link.springer.com
RLE Furlán, EG Mata, OA Mascaretti - Journal of the Chemical Society …, 1998 - pubs.rsc.org
… A similar result was obtained in the cleavage of Boc--Leu--Pro-Pac resin 7 by TMTOH and BBTO, which yielded the corresponding N-Boc-dipeptide Boc--Leu-Pro-OH 8 in 78 and …
Number of citations: 57 pubs.rsc.org
MN Kumara, DC Gowda… - International journal of …, 2002 - Wiley Online Library
… was saponified in methanol (50 ml) using 1 N NaOH for 2 h at room temperature and worked up the same way as Boc–Phe–Pro–OBzl to obtain 4.7 g (yield 95.9%) of Boc–Leu–Pro–OH (…
Number of citations: 7 onlinelibrary.wiley.com
U SCHMIDT, J LANGNER - The Journal of peptide research, 1997 - Wiley Online Library
The structures reported for the three cancerostatic all‐l‐cyclotetrapeptides cyclo(Pro‐Leu) 2 , cyclo(Pro‐Val) 2 and cyclo(Pro‐Phe) 2 isolated from a tunicate seem questionable. The …
Number of citations: 147 onlinelibrary.wiley.com
S Parveen, F Arjmand, DK Mohapatra - Journal of Photochemistry and …, 2013 - Elsevier
… To a stirred solution of Boc-gly-pro-OH (2.72 g, 10 mmol)/Boc-Leu-pro-OH (3.28 g, 10 mmol) in anhydrous DCM, TFA was added slowly at 0 C (DCM: TFA = 5:1) under inert atmosphere …
Number of citations: 17 www.sciencedirect.com
M Namikoshi, B Kundu, KL Rinehart - The Journal of Organic …, 1991 - ACS Publications
… For Boc-Leu-Pro-OH (10b), alkaline extraction was omitted, but the organic layer was washed with 5% KHSO4. The organic extract was washed with H20 and saturated brine, dried (…
Number of citations: 42 pubs.acs.org
KM Li - 1990 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS The most advanced technology has been used to photograph and reproduce this manuscript from the microfilm master. …
Number of citations: 2 search.proquest.com
MN Kumara, D Gowda, C Gowda… - Reaction Kinetics and …, 2001 - Springer
… mol) was saponified in methanol (50 mL) using 1N NaOH for 2 h at room temperature and worked up the same as BocGly-Pro-OBzl to obtain 4.2 g (yield 93.7%) of Boc-Leu-Pro-OH. Rf …
Number of citations: 2 link.springer.com
K Sato, U Nagai - Bulletin of the Chemical Society of Japan, 1983 - journal.csj.jp
Two analogs of gramicidin S (GS), [L-Pro 4,4′ , L-Asn 5,5′ ]-GS (10a) and [L-Pro 4,4′ , D-Ala 5,5′ ]-GS were synthesized to investigate the possibility of replacing the β-turn part of …
Number of citations: 14 www.journal.csj.jp

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